

fungus producers of agroclavine *Claviceps* *Aspergillus*

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Compound Focus: Agroclavine(1+)

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Fungal Producers of Agroclavine

Fungal Species	Primary Ergot Alkaloid Products	Genetic Capacity for Agroclavine Production	Key Genetic Features
<i>Claviceps fusiformis</i>	Agroclavine, Elymoclavine [1]	Native producer; pathway stops at agroclavine/elymoclavine [1]	Has a mostly complete EAS cluster, but mutations in <i>lpsB</i> and <i>cloA</i> genes prevent further synthesis [1] [2].
<i>Claviceps purpurea</i>	Lysergic acid, Ergopeptines [1]	Native producer; agroclavine is a pathway intermediate [3]	Possesses a complete and functional EAS cluster, including the functional <i>cloA</i> gene for converting agroclavine [1] [3].
<i>Aspergillus fumigatus</i>	Not specified in results	Contains ergot alkaloid biosynthesis genes [1]	Can be used in heterologous expression systems for ergot alkaloid pathway genes [3].

Genes in the Agroclavine Biosynthesis Pathway

The table below details the core genes involved in the early stages of the ergot alkaloid pathway, leading to the production of agroclavine. Much of this information is derived from the characterized **elymoclavine biosynthetic gene cluster** in *Claviceps fusiformis* (MIBiG ID: BGC0001267) [2].

Gene	Function in Agroclavine Synthesis	Evidence/Source
<i>dmaW</i>	Catalyzes the first committed step in the pathway [2].	Gene present in the <i>C. fusiformis</i> cluster [2].
<i>easA</i>	Encodes a putative oxidase involved in the pathway [2].	Gene present in the <i>C. fusiformis</i> cluster [2].
<i>easC</i>	Encodes a putative catalase [2].	Gene present in the <i>C. fusiformis</i> cluster [2].
<i>easD</i>	Encodes an oxidoreductase [2].	Gene present in the <i>C. fusiformis</i> cluster [2].
<i>easE</i>	Encodes an oxidoreductase [2].	Gene present in the <i>C. fusiformis</i> cluster [2].
<i>easF</i>	Ergot alkaloid biosynthetic protein [2].	Gene present in the <i>C. fusiformis</i> cluster [2].
<i>easG</i>	Catalyzes the conversion of chanoclavine-I aldehyde to agroclavine [4].	Gene present in the <i>C. fusiformis</i> cluster; function detailed in biochemical study [4] [2].

Experimental Production & Yield Data

Recent research has focused on engineering other microorganisms, such as yeast, to overproduce agroclavine. The table below shows quantitative results from one such study.

Production Host	Engineering Strategy	Key Genetic Modifications	Reported Agroclavine Yield	Source
<i>Saccharomyces cerevisiae</i> (Yeast)	Modular pathway compartmentalization and optimization [5].	Best enzyme combination (<i>C. fusiformis</i> EasA with <i>C.</i>	152.8 mg/L (fed-batch)	[5]

Production Host	Engineering Strategy	Key Genetic Modifications	Reported Agroclavine Yield	Source
		<i>purpurea</i> EasD/EasG); ER anchoring; improved NADPH supply; relocalized DmaW [5].	fermentation) [5]	

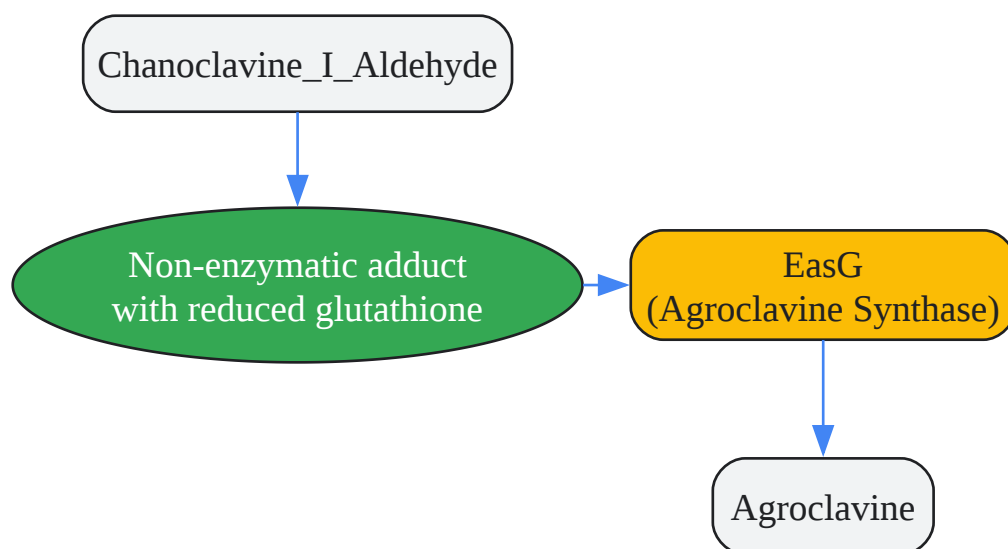
Core Experimental Protocol for Agroclavine Production in Yeast

For researchers aiming to reproduce or build upon the high-yield production of agroclavine, the following methodology summarizes the key steps as described in the study by [5]:

- **Pathway Reconstitution:** The entire agroclavine synthetic pathway was reconstituted in *Saccharomyces cerevisiae* by expressing genes from *Claviceps* species.
- **Identification of Key Enzymes:** The most efficient combination of enzymes was identified, specifically using EasA from *Claviceps fusiformis* with EasD and EasG from *Claviceps purpurea* [5].
- **Modular Compartmentalization:**
 - The pathway was split into two modules at the chanoclavine-I intermediate.
 - The entire downstream module (from chanoclavine-I to agroclavine) was anchored to the Endoplasmic Reticulum (ER) membrane to improve efficiency.
- **Metabolic Engineering:**
 - The NADPH supply was enhanced by overexpressing the *POS5* gene.
 - The localization of the enzyme DmaW was changed from the peroxisome to the ER, which improved both its expression and the overall pathway flux.
- **Chromosomal Integration & Fermentation:** All optimized genetic modules were integrated into the yeast chromosome for stable production. High yields were achieved through fed-batch fermentation [5].

Key Pathway and Conversion Process

The following diagram illustrates the core biosynthetic pathway and key conversion step to agroclavine, based on the described gene functions.



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The primary fungal producers of agroclavine are **Claviceps fusiformis** and **Claviceps purpurea**. The key difference lies in their genetic capacity to process agroclavine further. *C. fusiformis* has a truncated pathway and accumulates agroclavine/elymoclavine, while *C. purpurea* possesses a complete set of functional genes to convert agroclavine into more complex ergot alkaloids like lysergic acid [1]. Advanced metabolic engineering in yeast now enables high-yield production, offering an efficient alternative to native fungal fermentation [5].

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